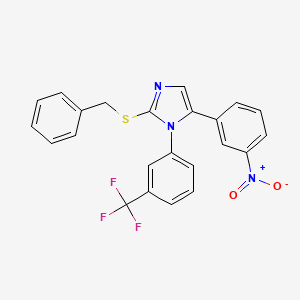

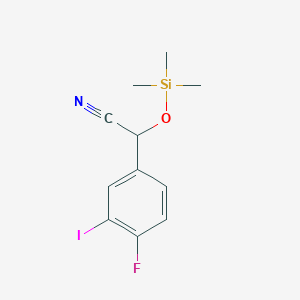

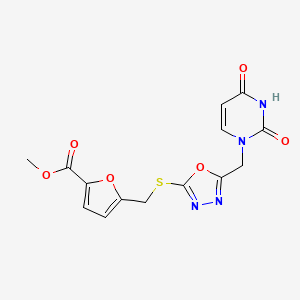

![molecular formula C20H20N4O4S3 B3002254 N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 477323-41-4](/img/structure/B3002254.png)

N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial and anticancer properties. The structure of the compound suggests the presence of a thiazole ring, a methoxy group, and a sulfonyl group attached to a benzamide core, which could contribute to its biological activity .

Synthesis Analysis

The synthesis of benzamide derivatives can involve multiple steps, including the formation of carbanions, which are used to create various functional groups. For instance, α',α'-disilylated benzamides can be prepared using a LiTMP/TMSCl in situ trap procedure, leading to the formation of N-benzoyl enamines, isoquinolines, and dibenzazocines through Peterson olefination . Although the specific synthesis of "N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex, with various substituents influencing their chemical behavior and biological activity. Single crystal X-ray studies of similar compounds have revealed that they can exhibit both inter and intramolecular hydrogen bonding, which is crucial for their stability and interactions with biological targets . The presence of a thiazole ring and a sulfonyl group in the compound suggests that it may also form such hydrogen bonds, potentially affecting its binding affinity to biological receptors.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cycloadditions and olefinations, to form different heterocyclic structures. For example, α',α'-disilylated benzamides can react to form pyrroles through cycloaddition . The compound may also participate in similar reactions, which could be utilized to modify its structure and enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of sulfonyl and methoxy groups can affect the compound's solubility, stability, and reactivity. For example, the introduction of a sulfonyl group can increase the compound's water solubility, which is beneficial for biological applications . The specific physical and chemical properties of "N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide" would need to be determined experimentally, but it is likely to share characteristics with other sulfonyl-substituted benzamides.

Scientific Research Applications

Synthesis and Derivatives

Research has explored the synthesis and properties of various benzamide derivatives, including those related to N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. For example, Bobeldijk et al. (1990) detailed a high-yield synthesis method for related compounds, which can be crucial for further pharmaceutical and chemical research (Bobeldijk et al., 1990). Similarly, Hour et al. (2007) investigated the synthesis and cytotoxicity of 6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-Quinazolinones, which are structurally related and have potential as anticancer candidates (Hour et al., 2007).

Potential in Disease Treatment

Research has also focused on the potential use of related compounds in treating diseases. For instance, Lee et al. (2018) developed 5-Aroylindoles with significant inhibitory selectivity against histone deacetylase, showing potential for Alzheimer's disease treatment (Lee et al., 2018). Furthermore, Kumbhare et al. (2014) synthesized isoxazole derivatives that showed promise in cancer treatment, particularly by inducing G2/M cell cycle arrest and apoptosis in cancer cells (Kumbhare et al., 2014).

Antimicrobial Properties

The antimicrobial properties of related benzamide derivatives have been a significant area of research. Patel et al. (2011) studied new pyridine derivatives, revealing variable and modest antimicrobial activity (Patel et al., 2011). Similarly, Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of related compounds, which were evaluated for their anticancer activity, indicating the potential for diverse therapeutic applications (Vellaiswamy & Ramaswamy, 2017).

Future Directions

properties

IUPAC Name |

N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S3/c1-28-14-6-9-16-17(12-14)30-20(21-16)23-19(29)22-18(25)13-4-7-15(8-5-13)31(26,27)24-10-2-3-11-24/h4-9,12H,2-3,10-11H2,1H3,(H2,21,22,23,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQJPNNIOXBYEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

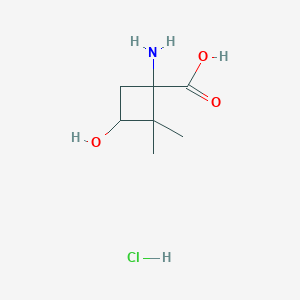

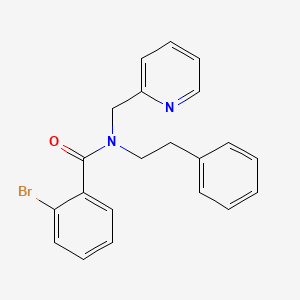

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B3002173.png)

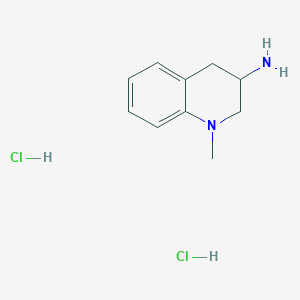

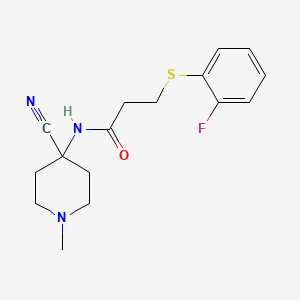

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B3002177.png)

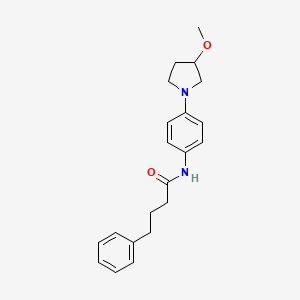

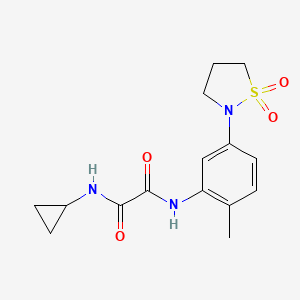

![(2R,3S,4R,5S)-2-[(2S,3S,4R,5S,6S)-2-[(1R,2S,3Ar,5'S,5aR,5bR,9R,11aS,11bR,13aR,13bS)-1,5',11a,13a-tetramethylspiro[3a,4,5,5a,5b,6,8,9,10,11,11b,12,13,13b-tetradecahydro-1H-phenanthro[2,1-e][1]benzofuran-2,2'-oxane]-9-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B3002179.png)

![7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3002192.png)